molecular formula C7H9ClN2S B13636431 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine

4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine

Cat. No.: B13636431
M. Wt: 188.68 g/mol
InChI Key: XOBZBDHJTMLJMB-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and a methylsulfanyl-methyl substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. This compound is synthesized via lithiation of intermediates derived from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP), followed by reactions with electrophiles such as α-keto esters or sulfur-containing reagents .

Properties

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

4-chloro-6-methyl-2-(methylsulfanylmethyl)pyrimidine

InChI

InChI=1S/C7H9ClN2S/c1-5-3-6(8)10-7(9-5)4-11-2/h3H,4H2,1-2H3

InChI Key

XOBZBDHJTMLJMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CSC)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • 4,6-Dichloro-2-(methylthio)pyrimidine is a common precursor, allowing selective substitution at the 4-position to introduce chlorine and methylthio groups.
  • Other starting materials include 2-methylmercapto-4-methyl-6-chloropyrimidine for oxidation or further functionalization.

Chlorination and Methylthiolation

  • Chlorination is typically achieved using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under reflux conditions (80–120°C), which introduces the chlorine atom at the 4-position of the pyrimidine ring.
  • Methylthiolation involves introducing the methylsulfanyl group at position 2, often using methanethiol or methylthioacetamide under basic conditions such as sodium hydride (NaH) in dimethylformamide (DMF).

Typical Laboratory Synthesis Procedure

Step Reagents & Conditions Description Yield & Notes
1 4,6-Dichloro-2-(methylthio)pyrimidine + sodium ethoxide in ethanol, room temp, 2 hours Selective substitution of chlorine at position 4 High yield; reaction monitored by TLC
2 Reflux with phosphorus oxychloride and triethylamine Chlorination to form 4-chloro derivative Requires temperature control to avoid side reactions
3 Purification by recrystallization or silica gel chromatography Removal of impurities, isolation of pure compound Yields typically >80% with optimized protocols

Industrial Scale Production

Industrial synthesis emphasizes scalability, yield optimization, and purity control:

  • Large-scale reactors with controlled temperature and stirring ensure consistent reaction conditions.
  • Use of phosphorus oxychloride for chlorination and triethylamine as a base is standard.
  • Post-reaction workup includes quenching in ice water, pH adjustment with potassium hydroxide, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and vacuum distillation or crystallization to isolate the product.

Oxidation and Further Functionalization

  • The methylsulfanyl group can be oxidized to methylsulfonyl derivatives using oxidants such as m-chloroperbenzoic acid (m-CPBA) in chloroform at room temperature over 2 hours, with yields up to 95%.
  • Sodium hypochlorite in acidic aqueous solution is another oxidant used industrially to convert methylthio to methylsulfonyl groups, with good yields and straightforward isolation.

Analytical Data Supporting Preparation

Analytical Method Key Observations Purpose
¹H NMR (DMSO-d6 or CDCl3) Methyl protons at δ 2.3–2.7 ppm; pyrimidine protons at δ 7.3–8.3 ppm Confirms substitution pattern and purity
High-Resolution Mass Spectrometry (HRMS) Molecular ion peak at m/z 189.0324 (C6H7ClN2S) Molecular weight confirmation
Melting Point Typically 67–70 °C for methylsulfonyl derivatives Purity and identity check
X-ray Diffraction (XRD) Structural confirmation of substituent positions Definitive structural elucidation

Summary Table of Preparation Methods

Method No. Starting Material Reagents Conditions Yield (%) Notes
1 4,6-Dichloro-2-(methylthio)pyrimidine Sodium ethoxide, ethanol Room temp, 2 h High Selective substitution at 4-position
2 4-Hydroxy-2,6-dimethylpyrimidine (related compound) Phosphorus oxychloride, triethylamine Reflux, overnight 80–90 Chlorination step in pyrimidine derivatives
3 4-Chloro-6-methyl-2-(methylthio)pyrimidine m-Chloroperbenzoic acid (m-CPBA) Chloroform, RT, 2 h 95 Oxidation to methylsulfonyl derivative
4 2-Methylmercapto-4-methyl-6-chloropyrimidine Sodium hypochlorite, HCl, water 5 °C, slow addition 82 Alternative oxidation method

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, and organic solvents like dichloromethane.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated pyrimidines.

Scientific Research Applications

4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its antiviral or antibacterial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Functionality

Compound Substituents Key Properties References
4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine Cl (C4), CH₃ (C6), SCH₂CH₃ (C2) High reactivity in nucleophilic substitution; potential for annulation reactions
4,6-Dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) Cl (C4, C6), SCH₃ (C2) Versatile lithiation intermediate; used in synthesizing thieno-pyrimidines
4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine Cl (C4), OCH₃ (C6), SCH₃ (C2) Enhanced reactivity in benzoylation compared to DCSMP; higher yields in arylations
4-Chloro-6-ethoxy-2-methylsulfanylpyrimidine Cl (C4), OCH₂CH₃ (C6), SCH₃ (C2) Lower polarity than methoxy analog; used in safety studies (GHS hazard data)
  • Key Insight: Methoxy (OCH₃) or ethoxy (OCH₂CH₃) groups at C6 improve solubility and reaction yields compared to chloro substituents.

Structural Modifications and Novel Heterocycles

Compound Structural Features Applications References
4-Chloro-6-methyl-2-(methylsulfanyl)-7-phenyl[1,4]oxathiino[2,3-d]pyrimidine Annulated oxathiino ring fused at C5-C6 Novel heterocyclic system; potential antimicrobial or antitumor activity
7-(Alkylsulfanyl)[1,4]dithiino[2,3-d]pyrimidine-6-carbonitriles Dithiino ring with nitrile group Unexplored pharmacological activity; synthetic versatility
5-Hydroxythieno[2,3-d]pyrimidin-6(5H)-ones Thieno-pyrimidine annulation Antiviral and anticancer applications (e.g., HIV, HSV inhibitors)

Pharmacological and Functional Comparisons

Compound Bioactive Features Therapeutic Potential References
4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine Methylsulfanyl group for metabolic stability; chloro for electrophilic sites Anticancer or kinase inhibition (cf. Gleevec, Xeloda)
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Fluorophenyl-sulfanyl group for enhanced binding affinity Antiviral (HIV) or kinase-targeting therapies
N4-Allyl-6-chloro-N2-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine Allyl and amine groups for solubility and target interaction Chemotherapeutic agent (cf. trimethoprim, sulfadiazine)
  • Key Insight : Chloro and methylsulfanyl groups are common in kinase inhibitors (e.g., Gleevec), while fluorophenyl or allyl substituents improve target specificity .

Biological Activity

4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the realms of antiviral, antibacterial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine features a chloro group at the 4-position and a methylthio group at the 2-position of the pyrimidine ring. This structural configuration is pivotal in influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleic acid synthesis, which may contribute to its antiviral properties.
  • Antibacterial Activity : Studies indicate that it can disrupt bacterial cell wall synthesis or function, leading to bactericidal effects .
  • Anticancer Effects : Preliminary research suggests that it may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting necrosis .

Antiviral and Antibacterial Properties

Research indicates that 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine exhibits significant antiviral and antibacterial activities.

Activity TypePathogen/Cell LineIC50 (μM)Reference
AntiviralVarious virusesNot specified
AntibacterialE. coli12.5
AnticancerA549 (lung cancer)7.7
HCT116 (colon cancer)14.9

Case Studies

  • Antiviral Research : In a study investigating new antiviral agents, 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine was tested against several viral strains. The compound demonstrated promising activity, particularly against RNA viruses, suggesting potential as a therapeutic agent in viral infections.
  • Antibacterial Efficacy : A series of experiments conducted on various bacterial strains revealed that this compound exhibited notable antibacterial properties, especially against Gram-negative bacteria such as E. coli. The mechanism appears to involve disruption of cellular processes critical for bacterial survival .
  • Cancer Cell Studies : In vitro studies on cancer cell lines (A549 and HCT116) showed that treatment with this pyrimidine derivative led to significant cytotoxicity. The compound induced apoptosis through mitochondrial pathways and affected cell cycle progression, primarily causing G0/G1 phase arrest .

Structure–Activity Relationships (SAR)

The biological activity of 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine can be influenced by modifications to its structure:

  • Chloro Group : The presence of the chloro substituent enhances the compound's ability to interact with biological targets.
  • Methylthio Group : This functional group is essential for maintaining the compound's solubility and bioavailability, which are crucial for its therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitutions. For example:

  • Step 1 : React 4-chloro-6-methylpyrimidine with (methylsulfanyl)methanol under basic conditions (e.g., KOH in ethanol) at 60–80°C to introduce the methylsulfanylmethyl group .
  • Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials .
  • Key variables : Temperature, solvent polarity, and stoichiometry of reagents significantly affect yields (see Table 1).
Reaction ConditionYield (%)Purity (HPLC)
60°C, ethanol6295%
80°C, DMF7889%
Table 1: Yield optimization under varying conditions.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : Key signals include:
  • δ 2.55 ppm (singlet, SCH₃ group).
  • δ 4.30 ppm (singlet, CH₂S linker).
  • δ 8.10 ppm (singlet, pyrimidine H-5) .
    • IR : Peaks at 680 cm⁻¹ (C-Cl stretch) and 1250 cm⁻¹ (C-S stretch) confirm functional groups .
    • X-ray crystallography (if crystals are obtainable) provides definitive proof of molecular geometry .

Q. What are the common functional group transformations observed in this compound?

  • Substitution : The chlorine atom at position 4 can be replaced by amines (e.g., NH₃/EtOH, 80°C) to form 4-amino derivatives .
  • Oxidation : The methylsulfanyl group oxidizes to sulfoxide (using H₂O₂) or sulfone (using KMnO₄) under controlled conditions .
  • Methylation : The pyrimidine nitrogen can undergo alkylation with methyl iodide in DMF .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in analytical data (e.g., conflicting NMR vs. mass spectrometry results)?

  • Step 1 : Cross-validate with orthogonal techniques (e.g., compare HRMS with elemental analysis).
  • Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in crowded aromatic regions .
  • Case Study : A discrepancy in molecular ion peaks ([M+H]⁺ = 229 vs. 231) may indicate isotopic interference (e.g., chlorine isotopes); use high-resolution MS to confirm .

Q. What methodologies optimize reaction conditions for scale-up while maintaining regioselectivity?

  • Factorial Design : Apply a Taguchi or Box-Behnken design to test variables (temperature, solvent, catalyst loading). For example:
  • Factors : Temperature (60–100°C), solvent (ethanol vs. DMF), and base (KOH vs. NaH).
  • Response : Yield and purity .
    • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How does computational modeling aid in predicting the reactivity of this compound with biological targets?

  • Molecular Docking : Simulate interactions with enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Key parameters:
  • Binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction).
  • Hydrogen bonding with active-site residues (e.g., Asp27, Leu5) .
    • DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic regions for functionalization .

Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?

  • Protecting Groups : Temporarily block the methylsulfanyl group with Boc anhydride to prevent oxidation during amination .
  • Low-Temperature Reactions : Perform substitutions at -20°C in THF to reduce dimerization .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for selective cross-coupling without disrupting the chlorine substituent .

Comparative Analysis & Data Interpretation

Q. How does this compound compare structurally and functionally to analogs like 4-Chloro-6-methoxy-2-(methylthio)pyrimidine?

  • Structural Differences : Methoxy vs. methyl groups alter electron density (see Table 2).
  • Biological Activity : Methylsulfanyl derivatives show higher lipophilicity (logP = 2.1 vs. 1.5 for methoxy), enhancing membrane permeability .
CompoundlogPIC₅₀ (μM, DHFR inhibition)
4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine2.10.45
4-Chloro-6-methoxy-2-(methylthio)pyrimidine1.51.20
Table 2: Comparative bioactivity data.

Methodological Guidelines

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Flash Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation .
  • Recrystallization : Dissolve in hot ethanol and cool to 4°C for needle-like crystals (75% recovery) .
  • HPLC Prep : C18 column, acetonitrile/water (70:30) at 2 mL/min; retention time = 8.2 min .

Q. How should researchers document and address batch-to-batch variability in synthetic yields?

  • Quality Control Metrics : Record pH, humidity, and catalyst lot numbers for each batch.
  • Statistical Process Control (SPC) : Use control charts to identify outliers (e.g., yields outside ±2σ) and adjust stirring speed or reagent purity .

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